Chlorfortunone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

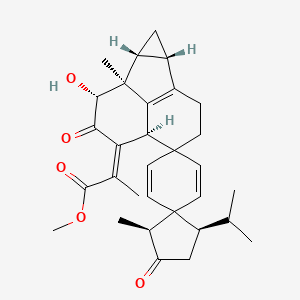

Molecular Formula |

C31H38O5 |

|---|---|

Molecular Weight |

490.6 g/mol |

InChI |

InChI=1S/C31H38O5/c1-15(2)20-14-22(32)17(4)31(20)11-9-30(10-12-31)8-7-18-19-13-21(19)29(5)24(18)25(30)23(26(33)27(29)34)16(3)28(35)36-6/h9-12,15,17,19-21,25,27,34H,7-8,13-14H2,1-6H3/b23-16-/t17-,19-,20-,21-,25+,27+,29+,30?,31?/m1/s1 |

InChI Key |

SQKKYSFDJVWZNM-QKWSIVQGSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)C[C@@H](C12C=CC3(CCC4=C5[C@@H]3/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]5([C@H]6[C@@H]4C6)C)O)C=C2)C(C)C |

Canonical SMILES |

CC1C(=O)CC(C12C=CC3(CCC4=C5C3C(=C(C)C(=O)OC)C(=O)C(C5(C6C4C6)C)O)C=C2)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and isolation of Chlorfortunone A from Chloranthus fortunei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chlorfortunone A, a novel sesquiterpenoid dimer derived from the roots of Chloranthus fortunei. This document details the experimental protocols, quantitative data, and biological context of this compound, with a focus on its potential as a transforming growth factor (TGF)-β inhibitor.

Introduction

Chloranthus fortunei, a plant with a history in traditional Chinese medicine for treating inflammatory conditions and blood stasis, is a rich source of structurally diverse sesquiterpenoid dimers.[1][2] These compounds, formed through Diels-Alder cycloadditions or free-radical coupling of sesquiterpenoid monomers, exhibit a wide range of potent biological activities.[1][3] A 2022 study led to the isolation of two novel sesquiterpenoid dimers, this compound and B, from the roots of this plant.[1]

This compound is distinguished by its unprecedented 3/5/6/6/6/5 hexacyclic system, featuring a unique dispiro[1][1][2][4]pentadecane-6,10,14-trien moiety.[1] Its discovery highlights the chemical diversity within the Chloranthus genus and presents a new scaffold for therapeutic investigation.[2] Notably, this compound has demonstrated inhibitory activity against transforming growth factor (TGF)-β in MDA-MB-231 human breast cancer cells, suggesting its potential as a lead compound in oncology and fibrosis research.[1]

Physicochemical and Spectroscopic Data of this compound

This compound was isolated as colorless crystals.[2] The molecular formula was established as C₃₁H₃₈O₅ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), indicating 13 degrees of unsaturation.[1] The structure was further elucidated by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and X-ray diffraction.[1][5]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₈O₅ |

| HRESIMS [M+H]⁺ | m/z 491.2799 (calculated for C₃₁H₃₉O₅, 491.2792)[2] |

| Melting Point | 189 °C[2] |

| Optical Rotation | [α]²⁵D -158.6 (c 0.25, MeOH)[2] |

| UV (MeOH) λₘₐₓ (log ε) | 216 (4.00), 270 (4.11) nm[2] |

| IR (KBr) νₘₐₓ | 3457, 2931, 2870, 1735, 1604, 1450, 1172, 1087 cm⁻¹[2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [2]

| No. | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 34.5 | 1.85, m |

| 2 | 24.3 | 2.05, m |

| 3 | 29.8 | 0.20, t (5.5) |

| ... | ... | ... |

| 1' | 49.9 | 2.40, d (4.2) |

| ... | ... | ... |

(Note: A comprehensive list of NMR data can be found in the primary literature.)[2]

Experimental Protocols

The isolation of this compound from the roots of Chloranthus fortunei involves a multi-step process of extraction and chromatographic separation.

Plant Material and Extraction

The roots of C. fortunei (15.0 kg) were powdered and subjected to extraction with 85% ethanol (5 x 12 L) at room temperature.[2] Following the removal of the solvent under reduced pressure, a residue of 1.8 kg was obtained. This residue was then dissolved in 10 L of water and partitioned with ethyl acetate (EtOAc) (3 x 2.5 L).[2] The resulting EtOAc fraction, weighing 858.2 g after solvent evaporation, was used for further purification.[2]

Chromatographic Isolation and Purification

The EtOAc fraction was subjected to silica gel (40–63 mesh) column chromatography.[2] The column was eluted with a gradient of increasing acetone (0–100%) in EtOAc, which yielded 16 primary fractions (Fr. A–P).[2] The subsequent purification steps to isolate this compound from these fractions involved multiple rounds of column chromatography, including Medium Pressure Liquid Chromatography (MPLC) and semi-preparative High-Performance Liquid Chromatography (HPLC), utilizing different stationary and mobile phases to achieve separation.[2]

Visualized Workflows and Pathways

Experimental Workflow for Isolation

The following diagram outlines the key stages in the extraction and isolation of this compound.

Caption: Isolation workflow for this compound.

TGF-β Signaling Pathway and Potential Inhibition

This compound has been identified as an inhibitor of the TGF-β signaling pathway in MDA-MB-231 cells.[1] This pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. The canonical pathway involves the binding of the TGF-β ligand to its receptors, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

Caption: TGF-β signaling pathway and potential inhibition points.

Conclusion

The discovery of this compound from Chloranthus fortunei enriches the family of lindenane-type sesquiterpenoid dimers and introduces a novel and complex chemical architecture.[1] The detailed protocols provided herein for its isolation and purification offer a roadmap for further investigation of this and related compounds. The initial findings of its activity as a TGF-β inhibitor warrant more extensive studies to elucidate its precise mechanism of action and to evaluate its therapeutic potential in relevant disease models.[1][2] This work underscores the value of exploring natural products from traditional medicinal plants as a source for novel drug leads.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Complexity: A Technical Guide to the Structural Elucidation of Chlorfortunone A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structural elucidation of Chlorfortunone A, a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei. The intricate architecture of this natural product was deciphered through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), culminating in confirmation by X-ray diffraction analysis. This guide will detail the experimental protocols and present the key spectroscopic data that were instrumental in piecing together its unique molecular structure.

Spectroscopic Data Summary

The structural determination of this compound was heavily reliant on the careful analysis of its spectroscopic data. The following tables summarize the quantitative NMR and mass spectrometry data acquired for this compound.

Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Spectroscopic Data for this compound in CDCl₃ [1]

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Unit A | ||

| 1 | 29.8 | 1.88, m |

| 2 | 26.9 | 2.15, m; 1.83, m |

| 3 | 129.5 | 5.58, s |

| 4 | 141.2 | |

| 5 | 52.8 | 2.68, d (9.4) |

| 6 | 45.1 | 3.25, d (9.4) |

| 7 | 19.1 | 1.65, m |

| 8 | 14.8 | 0.91, m |

| 9 | 15.3 | 0.20, m |

| 10 | 38.4 | |

| 11 | 139.7 | |

| 12 | 170.1 | |

| 13 | 8.8 | 1.99, s |

| 14 | 20.9 | 1.04, s |

| 15 | 40.8 | 2.35, d (13.5); 2.25, d (13.5) |

| OMe | 51.5 | 3.68, s |

| Unit B | ||

| 1' | 50.1 | 2.30, m |

| 2' | 34.5 | 2.55, m; 2.45, m |

| 3' | 217.7 | |

| 4' | 134.8 | |

| 5' | 163.4 | |

| 6' | 125.8 | 5.95, s |

| 7' | 138.2 | |

| 8' | 42.5 | |

| 9' | 130.8 | 6.05, d (9.8) |

| 10' | 132.5 | 6.20, d (9.8) |

| 11' | 30.1 | 1.85, m |

| 12' | 20.8 | 0.83, d (6.7) |

| 13' | 20.5 | 0.97, d (6.7) |

| 14' | 15.9 | 0.81, d (7.1) |

| 15' | 35.1 | 2.85, m |

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| This compound | C₃₁H₃₈O₅ | 491.2792 | 491.2799[1][2] |

Experimental Protocols

The successful elucidation of this compound's structure hinged on the precise execution of several key experiments. The methodologies employed are detailed below.

General Experimental Procedures

Optical rotations were measured on a Rudolph Research Autopol I automatic polarimeter.[3] UV spectra were recorded on a Jasco J-1500 circular dichroism spectrometer.[3] IR spectra were obtained using an Agilent Cary 660 series FT-IR spectrometer.[3]

NMR Spectroscopy

All 1D and 2D NMR spectra were acquired on a Bruker Ascend-600 spectrometer.[2] Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.16). Tetramethylsilane (TMS) was used as the internal standard.[3] Standard pulse sequences were utilized for ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained using an Agilent-6230 Q-TOF UHPLC/MS spectrometer.[2]

Isolation and Purification

The powdered roots of Chloranthus fortunei were extracted with 95% ethanol. The resulting crude extract was partitioned between ethyl acetate and water. The ethyl acetate soluble fraction was subjected to column chromatography on silica gel and reversed-phase C18 silica gel. Final purification was achieved by semipreparative HPLC to yield pure this compound.[4]

X-ray Crystallography

Single crystals of this compound were obtained from a methanol/chloroform solution. X-ray diffraction data were collected on a Bruker APEX-II CCD diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Structural Elucidation Workflow

The logical process of piecing together the structure of this compound from the raw spectroscopic data is visualized in the workflow diagram below.

Caption: Workflow for the structural elucidation of this compound.

Key Structural Features and Connectivity

The structure of this compound is a unique heterodimer of lindenane- and acrane-type sesquiterpenoids, featuring an unprecedented 3/5/6/6/6/5 hexacyclic system.[1][2] The key HMBC correlations that established the connectivity between the two monomeric units are visualized below.

Caption: Key 2D NMR correlations defining the connectivity of this compound.

The presence of a new six-membered ring connecting the two sesquiterpenoid units was confirmed by critical HMBC correlations from H-6 to C-7' and C-9', from H-15 to C-8', and from H-15' to C-6.[2] This, combined with the ¹H-¹H COSY correlation between H-15 and H-15', unequivocally established the novel linkage.[2] The relative configuration was determined through NOESY data, and the absolute configuration was ultimately confirmed by single-crystal X-ray diffraction analysis.[2][3]

References

- 1. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Technical Guide on the X-ray Crystallography of Chlorfortunone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography data for Chlorfortunone A, a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei. The document details the crystallographic parameters, experimental protocols for its isolation and structural elucidation, and visualizes key logical and biological pathways associated with the compound.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound (also referred to as compound 1 ) yielded precise structural information.[1][2] The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2172881.[1] A summary of the key quantitative data is presented below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal Identification | This compound (1) |

| Molecular Formula | C₃₁H₃₈O₅ |

| Molecular Weight | 490.61 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (no. 19) |

| Unit Cell Dimensions | |

| a | 6.57981(11) Å |

| b | 12.10779(19) Å |

| c | 32.5315(5) Å |

| Volume (V) | 2591.69(7) ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (Dcalc) | 1.257 g/cm³ |

| Temperature (T) | 150.00(10) K |

| Radiation | Cu Kα |

| Absorption Coefficient (μ) | 0.669 mm⁻¹ |

| Reflections Collected | 13747 |

| Unique Reflections | 5087 |

| R(int) | 0.0305 |

| R(sigma) | 0.0293 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0332 |

| R indices (all data) | wR₂ = 0.0873 |

| Flack Parameter | 0.01(8) |

Experimental Protocols

The structural elucidation of this compound was achieved through a multi-step process involving extraction, isolation, crystallization, and X-ray diffraction analysis.[1][3]

Extraction and Isolation

The source material for this compound was the roots of Chloranthus fortunei.[1][2][3][4] The powdered roots (15.0 kg) underwent extraction with 85% ethanol at room temperature.[1] The resulting crude extract was then partitioned with ethyl acetate.[1] The ethyl acetate fraction was subjected to silica gel column chromatography, followed by medium-pressure liquid chromatography (MPLC) to yield several subfractions.[1] Further purification of these subfractions using semi-preparative HPLC led to the isolation of pure this compound.[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation. The purified compound was dissolved in a methanol/water (10:1) solvent system and left at room temperature for several days, which resulted in the formation of colorless orthorhombic crystals.[1]

X-ray Data Collection and Structure Elucidation

A single crystal of this compound was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with an AtlasS2 CCD detector.[1] The crystal was maintained at a constant temperature of 150 K during data collection.[1] The diffraction data were collected using Cu Kα radiation.[1] The structure was solved and refined, which not only confirmed the planar and relative structure of the molecule but also unambiguously established its absolute configuration as 1R,3S,6R,9R,10S,1′S,4′S,5′S,8′R.[2][4]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes and biological interactions related to this compound.

Experimental Workflow

This diagram outlines the sequential process from the collection of the plant material to the final elucidation of the crystal structure.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Plausible Biosynthetic Pathway

This compound is a sesquiterpenoid dimer. Its biosynthesis is proposed to occur via a Diels-Alder [4+2] cycloaddition reaction between two sesquiterpenoid monomers: a lindenane-type and an acrane-type.[1]

Caption: Plausible biosynthetic pathway of this compound from sesquiterpenoid precursors.

TGF-β Signaling Inhibition Pathway

This compound has been identified as a potential inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][4] It acts by downregulating the phosphorylation of Smad2, a key downstream effector in the canonical TGF-β pathway.[1]

Caption: Inhibition of TGF-β-induced p-Smad2 expression by this compound.

References

- 1. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Plausible Biosynthetic Pathway of Chlorfortunone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfortunone A, a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei, presents a unique and complex hexacyclic molecular architecture.[1][2][3] Its intricate structure, featuring a dispiro[2][2][4][5]pentadecane-6,10,14-trien moiety, has garnered significant interest for its potential therapeutic applications, including transforming growth factor (TGF)-β inhibitory activity.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the plausible biosynthetic pathway of this compound. While the complete enzymatic machinery remains to be fully elucidated, a chemically logical sequence of reactions has been proposed. This document summarizes the hypothesized pathway, details the general experimental protocols used for the isolation and structural elucidation of similar compounds, and presents the known physicochemical data for this compound. The information herein is intended to serve as a foundational resource for researchers engaged in natural product synthesis, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through the dimerization of two distinct sesquiterpenoid monomers: a lindenane-type and an acrane-type sesquiterpenoid.[1][2] The key precursors are believed to be chloranthalactone A and Shizuka-acoradienol , both of which are known to exist in plants of the Chloranthaceae family.[1][2]

The proposed pathway can be conceptualized in two main stages:

-

Modification of Precursors: The initial phase involves a series of enzymatic modifications to the precursor molecules to prepare them for the key cycloaddition reaction. For chloranthalactone A, this likely includes olefination, stereoselective epoxidation, epoxide cleavage, and lactone opening to generate a reactive intermediate.[1][2]

-

Diels-Alder Cycloaddition: The central bond-forming event is a proposed intermolecular [4+2] Diels-Alder cycloaddition between the modified lindenane-type and acrane-type monomers.[1][2] This type of reaction is a powerful and common strategy in nature for the construction of complex cyclic systems.[1][2] While specific "Diels-Alderase" enzymes have been identified for other natural products, the enzyme responsible for this compound synthesis has not yet been characterized.

The following diagram illustrates the plausible biosynthetic pathway:

Quantitative Data

As of the date of this publication, specific quantitative data regarding the enzymatic kinetics, precursor concentrations, or product yields for the biosynthesis of this compound have not been reported in the scientific literature. The data available pertains to the physicochemical properties and structural elucidation of the isolated compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₈O₅[1] |

| Molecular Weight | 490.63 g/mol |

| HRESIMS [M+H]⁺ | m/z 491.2799 (calculated for 491.2792)[1] |

| Optical Rotation | [α]²⁵D -158.6[1] |

| Appearance | Colorless crystal[1] |

| ¹H NMR | See reference for detailed shifts[1] |

| ¹³C NMR | See reference for detailed shifts[1] |

| Crystal System | Orthorhombic[1] |

| CCDC Number | 2172881[1] |

Experimental Protocols

The experimental protocols described in the literature focus on the isolation and structural characterization of this compound, rather than the elucidation of its biosynthetic pathway. These methods are standard for natural product chemistry and are summarized below.

General Experimental Procedures

-

Optical Rotation: Measured using an automatic polarimeter.[1]

-

UV Spectra: Recorded on a circular dichroism spectrometer.[1]

-

IR Spectra: Obtained with an FT-IR spectrometer.[1]

-

NMR Spectra: 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) were acquired on a Bruker Ascend-600 spectrometer with TMS as the internal standard.[1]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Q-TOF UHPLC/MS spectrometer.[1]

-

Column Chromatography: Silica gel (40–63 mesh) was utilized for column chromatography.[1]

Isolation of this compound

The specific protocol for the isolation of this compound from the roots of Chloranthus fortunei would typically involve extraction with an organic solvent (e.g., methanol or ethanol), followed by partitioning and repeated column chromatography to purify the compound.

X-ray Diffraction Analysis

-

Crystallization: Colorless orthorhombic crystals of this compound were obtained by culturing the compound in a methanol/water (10:1) mixture at room temperature for several days.[1]

-

Data Collection: Intensity data were collected on a diffractometer equipped with a CCD detector using Cu Kα radiation. The crystal was maintained at 150.00 (10) K during data collection.[1]

-

Structure Elucidation: The crystal structure was solved and refined to unambiguously determine the absolute configuration of this compound as 1R,3S,6R,9R,10S,1′S,4′S,5′S,8′R.[1]

The following diagram outlines the general workflow for the isolation and characterization of this compound.

References

- 1. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Dimeric Sesquiterpenoid Treasure Trove of Chloranthus fortunei: A Technical Guide for Natural Product Researchers and Drug Discovery Professionals

An in-depth exploration of the novel dimeric sesquiterpenoids isolated from Chloranthus fortunei, detailing their structural diversity, isolation methodologies, and therapeutic potential.

Chloranthus fortunei, a perennial herb used in traditional Chinese medicine, has emerged as a prolific source of structurally diverse and biologically active sesquiterpenoid dimers.[1][2] These complex molecules, often formed through Diels-Alder cycloadditions or free-radical coupling of sesquiterpenoid monomers, have garnered significant attention from the natural products and medicinal chemistry communities.[2][3] This technical guide provides a comprehensive overview of the novel sesquiterpenoid dimers isolated from this plant, with a focus on their chemical data, isolation protocols, and potential as therapeutic agents.

Structural Diversity and Quantitative Data

A remarkable array of sesquiterpenoid dimers has been isolated from Chloranthus fortunei, primarily from its roots and aerial parts.[1][4] These compounds predominantly belong to the lindenane type, which can be further classified into shizukaol-type, chlorahololide-type, and sarcanolide-type dimers.[1][5] The plant is also a source of unique dimers formed from lindenane and eudesmane sesquiterpene units.[6] The following tables summarize the quantitative data for some of the novel sesquiterpenoid dimers identified in recent studies.

Table 1: Physicochemical and Spectroscopic Data of Novel Sesquiterpenoid Dimers from Chloranthus fortunei

| Compound Name | Molecular Formula | [α]D (c, Solvent) | UV (λmax, nm) | IR (νmax, cm-1) | HRESIMS (m/z) [M+Na]+ | Source (Part) | Reference |

| Fortunoid A | C30H36O8 | - | - | - | - | Aerial Parts | [6] |

| Fortunoid B | C30H40O7 | - | - | - | - | Aerial Parts | [6] |

| Fortunoid C | C30H38O7 | - | - | - | - | Aerial Parts | [6] |

| Fortunilide A | C37H44O12 | -48.8 (0.9, CH3OH) | 204 | 3505, 2925, 1735, 1725, 1663, 1630, 1604, 1155 | 703.2719 | Roots | [1] |

| Chlorfortunone A | C32H34O7 | - | - | - | - | Roots | [3] |

| Chlorfortunone B | C32H34O8 | - | - | - | - | Roots | [3] |

| Shizukaol K | C38H44O11 | - | - | 3469, 1758 | 699.2784 | Roots | [7] |

| Fortulactone A | - | - | - | - | - | Aerial Parts | [4] |

| Fortulactone B | - | - | - | - | - | Aerial Parts | [4] |

| Fortulactone C | - | - | - | - | - | Aerial Parts | [4] |

| Fortulactone D | - | - | - | - | - | Aerial Parts | [4] |

| Fortulactone E | - | - | - | - | - | Aerial Parts | [4] |

Table 2: Selected 1H and 13C NMR Data for Fortunilide A in CDCl3

| Position | δC | δH (J in Hz) |

| Unit A | ||

| 1 | 30.5 | 1.50, m; 1.25, m |

| 2 | 21.7 | 0.69, m |

| 3 | 24.1 | 1.85, m |

| 4 | 134.2 | - |

| 5 | 128.9 | - |

| Unit B | ||

| 1' | 32.1 | 2.05, m; 0.98, m |

| 2' | 22.3 | 0.28, m |

| 3' | 25.4 | 1.85, m |

| 4' | 135.1 | - |

| 5' | 129.5 | - |

| (Data extracted from the supplementary information of the cited reference)[1] |

Experimental Protocols

The isolation and characterization of sesquiterpenoid dimers from Chloranthus fortunei involve a multi-step process, beginning with extraction and progressing through various chromatographic techniques. The structural elucidation relies heavily on modern spectroscopic methods.

Plant Material and Extraction

The roots or whole plants of Chloranthus fortunei are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.[1] The air-dried and powdered plant material (typically several kilograms) is extracted at room temperature with a solvent system such as 95% ethanol.[1] The solvent is then removed under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate the individual sesquiterpenoid dimers. A general workflow is as follows:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The resulting fractions are separated on silica gel columns, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified by preparative HPLC on C18 columns with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compounds.[5]

Structure Elucidation

The structures of the isolated dimers are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[1][2][7]

-

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is used to determine the absolute configuration of the molecules by comparing experimental spectra with quantum chemical calculations.[1][6]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[3]

Biological Activities and Therapeutic Potential

Sesquiterpenoid dimers from Chloranthus fortunei have demonstrated a range of promising biological activities, including anti-inflammatory, antimalarial, and TGF-β inhibitory effects.[3][6][8]

Anti-inflammatory Activity

Many of the isolated dimers exhibit potent anti-inflammatory properties.[4][8] For instance, several shizukaol-type dimers have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[4][8] Some compounds have also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

One of the mechanisms underlying the anti-inflammatory effects of these dimers involves the inhibition of the NLRP3 inflammasome.[1][5] Certain compounds have been found to reduce the production of reactive oxygen species (ROS) and interleukin-1β (IL-1β), which are key mediators in the NLRP3 signaling pathway.[1][5] This suggests their potential for the treatment of inflammatory diseases, including acute lung injury.[1][4]

Antimalarial Activity

Fortunoids A and B have been reported to exhibit moderate antimalarial activities, highlighting another potential therapeutic application for this class of compounds.[6]

TGF-β Inhibitory Activity

This compound has demonstrated inhibitory activity against transforming growth factor-β (TGF-β) in MDA-MB-231 cells, suggesting a potential role in cancer therapy.[3]

Visualizations

Experimental Workflow for Isolation and Identification

Caption: A generalized workflow for the isolation and structural identification of sesquiterpenoid dimers.

NLRP3 Inflammasome Inhibition Pathway

Caption: The inhibitory effect of C. fortunei sesquiterpenoid dimers on the NLRP3 inflammasome pathway.

Conclusion

Chloranthus fortunei is a rich and valuable source of novel sesquiterpenoid dimers with intricate chemical structures and significant therapeutic potential. The anti-inflammatory properties of these compounds, particularly their ability to modulate the NLRP3 inflammasome pathway, make them promising candidates for the development of new drugs to treat a variety of inflammatory conditions. Further research into the synthesis, structure-activity relationships, and in vivo efficacy of these natural products is warranted to fully realize their therapeutic potential.

References

- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sesquiterpene dimers from Chloranthus fortunei and their protection activity against acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fortunoids A-C, Three Sesquiterpenoid Dimers with Different Carbon Skeletons from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-inflammatory sesquiterpenes and sesquiterpene dimers from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Chlorfortunone A's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the mechanism of action of Chlorfortunone A. As of late 2025, research into this compound is still in its nascent stages. Significant gaps in the understanding of its biological activity, particularly concerning apoptosis, cell cycle regulation, and in vivo efficacy, exist. This guide presents the established findings and proposes detailed experimental frameworks to address the unanswered questions, serving as a roadmap for future research.

Introduction

This compound is a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei.[1][2][3][4] Structurally, it possesses a unique and complex hexacyclic system.[1][2][3] Preliminary studies have identified its potential as a modulator of key cellular signaling pathways, suggesting its therapeutic promise. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action and offers comprehensive, actionable protocols for its further investigation.

Known Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The primary mechanism of action for this compound elucidated to date is its inhibitory effect on the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer metastasis and fibrosis.[2]

This compound has been shown to inhibit the TGF-β-induced phosphorylation of Smad2 in a concentration-dependent manner in human breast adenocarcinoma MDA-MB-231 cells.[2][3] This inhibition of Smad2 phosphorylation prevents the downstream signaling cascade that leads to the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer progression.[1][2]

Quantitative Data: Inhibition of TGF-β Signaling

The following table summarizes the reported quantitative effects of this compound on key markers of the TGF-β pathway.

| Target | Cell Line | Treatment | Concentration | Observed Effect | Reference |

| p-Smad2 | MDA-MB-231 | This compound | Concentration-dependent | Significant downregulation | [2][3] |

| Smad2/3 | MDA-MB-231 | This compound | Not specified | No impact on total protein expression | [2] |

| Vimentin | MDA-MB-231 | This compound | 25 µM | Significant downregulation | [2][3] |

Signaling Pathway Diagram

Experimental Protocols

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of Smad2.

-

Cell Culture and Treatment: Plate MDA-MB-231 cells at a density of 2 x 105 cells/well in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle control and a positive control (TGF-β stimulation without this compound).

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Smad2, Smad2/3, and a loading control (e.g., GAPDH) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a suitable imaging system.[2] Densitometric analysis can be performed to quantify the protein expression levels.

This protocol outlines the steps to visualize the effect of this compound on the expression of the EMT marker vimentin.

-

Cell Culture and Treatment: Seed MDA-MB-231 cells on glass-bottom dishes.[2] Treat the cells with 25 µM this compound for 48 hours.[2]

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with an anti-vimentin primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope.

Proposed Investigation of Apoptotic Induction

Currently, there is no published data on whether this compound induces apoptosis. The following section provides a proposed workflow and detailed protocols to investigate this potential mechanism of action.

Proposed Experimental Workflow

Proposed Experimental Protocols

-

Cell Treatment: Plate a panel of cancer cell lines (e.g., MDA-MB-231, HepG2, A549) and treat with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

Cell Treatment and Lysis: Treat cells as described above. Lyse the cells and measure protein concentration.

-

Assay: Use commercially available luminescent or fluorescent kits to measure the activity of key caspases (initiator caspases -8 and -9, and effector caspase-3/7).

-

Data Analysis: Normalize caspase activity to the protein concentration of each sample.

Proposed Investigation of Cell Cycle Arrest

The effect of this compound on cell cycle progression is another critical area for investigation that remains unexplored.

Proposed Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Hexacyclic Core of Chlorfortunone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorfortunone A, a novel sesquiterpenoid dimer isolated from the roots of the traditional Chinese medicine Chloranthus fortunei, presents a formidable and unprecedented hexacyclic core that has captured the attention of the scientific community.[1][2][3] Its unique 3/5/6/6/6/5 fused ring system, featuring a dispiro[2][2][4][5]pentadecane-6,10,14-trien moiety, signifies a new frontier in natural product chemistry.[1][2][3] This technical guide provides an in-depth exploration of the identification and structural elucidation of this complex molecule, offering valuable insights for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Structural Elucidation: A Multi-faceted Approach

The determination of the intricate architecture of this compound was accomplished through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis.[1][2][3]

Spectroscopic Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound as C₃₁H₃₈O₅.[1] Extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC, and NOESY, were pivotal in assembling the planar structure and determining the relative stereochemistry of the molecule.[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

| No. | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 24.5 | 0.91 (dd, 8.4, 4.2), 0.20 (dd, 5.4, 4.2) |

| 2 | 23.3 | 1.85 (m) |

| 3 | 129.5 | 5.45 (d, 9.6) |

| 4 | 137.9 | |

| 5 | 126.3 | 5.89 (d, 9.6) |

| 6 | 49.3 | 3.15 (d, 11.4) |

| 7 | 42.1 | 2.15 (m) |

| 8 | 135.2 | |

| 9 | 132.8 | 5.61 (s) |

| 10 | 45.9 | |

| 11 | 170.2 | |

| 12 | 13.9 | 1.99 (s) |

| 13 | 12.1 | |

| 14 | 20.9 | 1.04 (s) |

| 1' | 48.9 | 2.55 (m) |

| 2' | 27.2 | 1.65 (m), 1.50 (m) |

| 3' | 217.7 | |

| 4' | 54.1 | 2.85 (dd, 12.0, 6.0) |

| 5' | 123.8 | 5.35 (d, 6.0) |

| 6' | 41.2 | 2.25 (m) |

| 7' | 22.1 | 1.75 (m) |

| 8' | 31.5 | 1.55 (m) |

| 9' | 77.0 | 3.84 (t, 8.4) |

| 10' | 40.1 | 1.95 (m) |

| 11' | 29.8 | 1.80 (m) |

| 12' | 21.5 | 0.83 (d, 6.7) |

| 13' | 21.2 | 0.97 (d, 6.7) |

| 14' | 16.3 | 0.81 (d, 7.1) |

| OMe | 51.8 | 3.65 (s) |

X-ray Crystallography

The absolute configuration of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis.[1][2] Colorless crystals suitable for this analysis were obtained from a methanol/water mixture.[1] The resulting ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing provided a definitive 3D representation of the molecule, solidifying the proposed hexacyclic core structure.[1][3]

Experimental Protocols

Isolation of this compound

The roots of Chloranthus fortunei were collected, dried, and powdered. The powdered material was then subjected to extraction with 95% ethanol. The resulting crude extract was partitioned between different solvents of varying polarity. Final purification was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 600 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).[1]

-

HRESIMS: High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization.[1]

-

Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.[1]

-

UV and IR Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer, and IR spectra were obtained on a Bruker TENSOR 27 spectrometer with KBr pellets.[1]

X-ray Crystallography

Single crystals of this compound were mounted on a goniometer. X-ray diffraction data were collected at room temperature using a Bruker APEX DUO diffractometer with Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[1][2]

Plausible Biosynthetic Pathway

The novel hexacyclic core of this compound is proposed to be formed through a fascinating intermolecular [4+2] Diels-Alder cycloaddition reaction between two sesquiterpenoid monomers: a lindenane-type and an acrane-type sesquiterpenoid.[1][2] The proposed precursors, chloranthalactone A and shizuka-acoradienol, are known to exist in plants of the Chloranthus genus.[1]

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Future Directions

Preliminary biological assays have revealed that this compound exhibits inhibitory activity against transforming growth factor (TGF)-β in MDA-MB-231 human breast cancer cells.[1][3] The TGF-β signaling pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer.

Caption: Inhibition of the TGF-β signaling pathway by this compound.

The discovery of this compound not only expands the diversity of sesquiterpenoid dimers but also provides a promising new scaffold for the development of novel therapeutic agents. Further investigation into the total synthesis of this complex molecule and a more profound understanding of its mechanism of action are critical next steps that will undoubtedly fuel future research in organic synthesis and chemical biology.

References

- 1. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Extraction of Chlorfortunone A from Chloranthus fortunei

Introduction

Chlorfortunone A is a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei, a plant used in traditional Chinese medicine.[1][2] Structurally, it possesses a unique and complex hexacyclic system.[3][4] Preliminary bioassays have shown that this compound exhibits inhibitory activity against transforming growth factor (TGF)-β, suggesting its potential as a lead compound in drug development for conditions where TGF-β signaling is dysregulated, such as in fibrosis and certain cancers.[2][3][4] These application notes provide a detailed protocol for the extraction and isolation of this compound from plant material, based on published scientific literature.

Extraction Principle

The protocol employs a multi-step process beginning with a solid-liquid extraction to isolate a broad range of secondary metabolites from the dried, powdered plant material. This is followed by a liquid-liquid partitioning step to separate compounds based on their polarity, concentrating the target compound in the ethyl acetate fraction. Finally, a series of chromatographic techniques, including silica gel column chromatography and Medium Pressure Liquid Chromatography (MPLC), are used to separate and purify this compound from the complex mixture.

Quantitative Data Summary

The following table summarizes the mass of material obtained at key stages of the extraction process, starting from 15 kg of dried plant material.[1][2]

| Stage | Material | Mass |

| Start | Dried Roots of C. fortunei | 15.0 kg |

| Step 2 | Crude Residue (after solvent evaporation) | 1.8 kg |

| Step 3 | Ethyl Acetate (EtOAc) Fraction | 858.2 g |

| Final | Purified this compound | Yield not specified |

Experimental Workflow

References

- 1. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of 1D and 2D NMR for the Structural Confirmation of Chlorfortunone A

Introduction

Chlorfortunone A is a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei. Its complex and unprecedented hexacyclic system, a dispiro[1][2][2][3]pentadecane-6,10,14-trien moiety, necessitated a comprehensive spectroscopic analysis for structural elucidation.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques, proved to be an indispensable tool in determining the intricate molecular architecture of this natural product. This application note details the methodologies and key findings from the NMR analysis that led to the successful structure confirmation of this compound.

Structural Elucidation via NMR Spectroscopy

The molecular formula of this compound was first established as C₃₁H₃₈O₅ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which indicated 13 degrees of unsaturation.[4] The subsequent NMR analysis provided the crucial information to piece together the complex framework of the molecule.

1D NMR Analysis: ¹H and ¹³C NMR

The ¹H NMR spectrum of this compound revealed characteristic signals for a complex sesquiterpenoid dimer.[4] Key proton signals included those for five methyl groups (two singlets and three doublets), a methoxy group, four olefinic protons, and a distinctive high-field signal for a cyclopropane methylene group.[4]

The ¹³C NMR spectrum, in conjunction with DEPT experiments, indicated the presence of 31 carbon atoms. These were classified as five methyls, four methylenes, eleven methines (including one oxygenated and four olefinic), and ten quaternary carbons.[4] This initial 1D NMR data provided the fundamental building blocks for the subsequent 2D NMR analysis.

2D NMR Analysis: Establishing Connectivity

Two-dimensional NMR experiments were critical in assembling the molecular structure of this compound by establishing correlations between protons and carbons.

-

COSY (Correlation Spectroscopy): This experiment identified the spin-spin coupling networks between adjacent protons, allowing for the delineation of individual structural fragments within the molecule. For instance, ¹H-¹H COSY correlations were used to confirm the 1,2-disubstituted cyclopropane moiety.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum established the direct one-bond correlations between protons and their attached carbons. This enabled the unambiguous assignment of the carbon signals based on the proton assignments.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy was pivotal in connecting the individual fragments established by COSY. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations were used to piece together the lindenane-type sesquiterpenoid unit (Unit A) and the acrane-type sesquiterpenoid unit (Unit B).[3] Furthermore, crucial HMBC correlations between protons in Unit A and carbons in Unit B (and vice versa) confirmed the novel linkage between the two monomeric units, forming the unique hexacyclic system.[4]

The collective interpretation of these 1D and 2D NMR spectra allowed for the complete assignment of all proton and carbon signals and the definitive confirmation of the planar structure of this compound. The final structure was further confirmed by X-ray diffraction analysis.[2][4]

Experimental Protocols

1. Sample Preparation

-

Dissolve approximately 5 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

All NMR spectra were acquired on a Bruker Ascend-600 spectrometer.[3]

-

¹H NMR:

-

Spectrometer Frequency: 600 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 2.7 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Spectrometer Frequency: 150 MHz

-

Solvent: CDCl₃

-

Internal Standard: TMS

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.8 s

-

Spectral Width: 240 ppm

-

-

DEPT-135:

-

Pulse Program: dept135

-

Standard parameters are used to differentiate CH, CH₂, and CH₃ groups.

-

-

COSY:

-

Pulse Program: cosygpqf

-

Acquire a 2048 x 2048 data matrix.

-

Process the data using a sine-squared window function.

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.2

-

Optimize for a one-bond ¹J(C,H) coupling of 145 Hz.

-

Acquire a 2048 x 1024 data matrix.

-

-

HMBC:

-

Pulse Program: hmbcgpndqf

-

Optimize for a long-range coupling of 8 Hz.

-

Acquire a 2048 x 1024 data matrix.

-

Data Presentation

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃) [2][4]

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 1.96 | m |

| 2 | 0.20 | q (4.0) |

| 0.91 | dt (11.6, 4.1) | |

| 3 | 1.68 | m |

| 6 | 3.43 | t (3.2) |

| 9 | 3.72 | overlap |

| 13 | 1.99 | s |

| 14 | 1.04 | s |

| 15 | 2.21 | m |

| 2.37 | m | |

| 1' | 1.82 | m |

| 2' | 2.03 | m |

| 2.38 | m | |

| 4' | 2.09 | dd (13.8, 7.0) |

| 5' | 2.45 | m |

| 6' | 5.86 | d (9.8) |

| 7' | 5.92 | d (9.8) |

| 9' | 5.58 | s |

| 10' | 2.78 | m |

| 12' | 0.83 | d (6.7) |

| 13' | 0.97 | d (6.7) |

| 14' | 0.81 | d (7.1) |

| OMe | 3.68 | s |

Table 2: ¹³C NMR Data for this compound (150 MHz, CDCl₃) [2][4]

| Position | δC (ppm) | Type |

| 1 | 25.4 | CH |

| 2 | 15.4 | CH₂ |

| 3 | 23.6 | CH |

| 4 | 142.8 | C |

| 5 | 132.1 | C |

| 6 | 43.5 | CH |

| 7 | 133.9 | C |

| 8 | 201.8 | C |

| 9 | 80.7 | CH |

| 10 | 51.4 | C |

| 11 | 143.3 | C |

| 12 | 171.5 | C |

| 13 | 19.5 | CH₃ |

| 14 | 14.7 | CH₃ |

| 15 | 22.9 | CH₂ |

| 1' | 51.9 | CH |

| 2' | 38.0 | CH₂ |

| 3' | 217.7 | C |

| 4' | 57.2 | CH |

| 5' | 42.5 | C |

| 6' | 128.5 | CH |

| 7' | 130.9 | CH |

| 8' | 42.5 | C |

| 9' | 125.8 | CH |

| 10' | 49.3 | CH |

| 11' | 32.7 | CH |

| 12' | 21.2 | CH₃ |

| 13' | 21.4 | CH₃ |

| 14' | 11.9 | CH₃ |

| OMe | 51.7 | CH₃ |

Visualizations

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Key HMBC correlations confirming the linkage between the two sesquiterpenoid units.

References

Application Note: High-Resolution Mass Spectrometry (HRESIMS) Analysis of Chlorfortunone A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorfortunone A is a novel sesquiterpenoid dimer isolated from the roots of the traditional Chinese medicine plant, Chloranthus fortunei.[1][2][3][4] Structurally, it is a complex heterodimer of lindenane- and acrane-type sesquiterpenoids, forming a unique hexacyclic system.[1][4] High-Resolution Mass Spectrometry (HRESIMS) is a critical analytical technique for the characterization of such novel natural products. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the elemental composition of a molecule, which is the foundational step in complete structural elucidation. This application note provides a detailed protocol for the HRESIMS analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Biological Significance

Preliminary bioassays have shown that this compound exhibits inhibitory activity against the transforming growth factor-β (TGF-β) signaling pathway in MDA-MB-231 cells.[1][3][4] The TGF-β pathway is a key regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis. The inhibitory action of this compound makes it a promising candidate for further investigation in drug development.

Experimental Protocols

This section details the methodology for the HRESIMS analysis of this compound, from sample preparation to data acquisition and analysis.

Sample Preparation

A pure, isolated sample of this compound is required for accurate analysis.

-

Stock Solution: Accurately weigh approximately 1 mg of purified this compound.

-

Dissolution: Dissolve the sample in 1 mL of high-purity, LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution by diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Instrumentation and HRESIMS Parameters

Analysis is performed on a UHPLC system coupled to a Q-TOF mass spectrometer. The parameters provided below are typical for this class of compound and instrument.

| Parameter | Recommended Setting | Purpose |

| UHPLC System | ||

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of the analyte from impurities. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source and aqueous phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical UHPLC. |

| Injection Volume | 1-5 µL | Amount of sample introduced for analysis. |

| Mass Spectrometer | Agilent 6230 Q-TOF or equivalent | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes sesquiterpenoids. |

| Mass Range | 100 - 1000 m/z | Covers the expected mass of the analyte. |

| Capillary Voltage | 3500 V | To generate the electrospray. |

| Nebulizer Pressure | 35 psig | Aids in droplet formation. |

| Drying Gas Flow | 8 L/min | Assists in solvent evaporation. |

| Gas Temperature | 325 °C | Heats the drying gas. |

| Fragmentor Voltage | 175 V | In-source fragmentation control. |

| Data Acquisition | Centroid Mode | Reduces data file size while retaining mass accuracy. |

Data Presentation and Results

The primary result from the HRESIMS analysis is the accurate mass of the protonated molecular ion [M+H]⁺. This data is used to confirm the elemental composition.

Table 1: HRESIMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₃₈O₅ | [1] |

| Calculated Mass [M+H]⁺ | 491.2792 | [1] |

| Observed Mass [M+H]⁺ | 491.2799 | [1] |

| Mass Error (ppm) | 1.42 | Calculated |

The low parts-per-million (ppm) mass error provides high confidence in the assigned molecular formula of C₃₁H₃₈O₅.[1]

Visualized Workflows and Pathways

Experimental Workflow

The overall process from sample handling to final data analysis can be visualized as a clear workflow.

Caption: Workflow for HRESIMS analysis of this compound.

Proposed Biological Action

This compound has been identified as an inhibitor of the TGF-β signaling pathway.[1] This pathway is crucial in cellular regulation. A simplified diagram illustrates the key stages and the proposed point of inhibition.

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of novel natural products. As demonstrated with this compound, HRESIMS provides the high mass accuracy required to confidently determine the elemental composition from minute sample quantities. The protocol outlined here serves as a robust starting point for researchers analyzing this compound and other similar sesquiterpenoid dimers, facilitating further investigation into their structural details and biological activities. The potential of this compound as a TGF-β inhibitor underscores the importance of these analytical workflows in the field of drug discovery.

References

- 1. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Inhibitory Effect of Chlorfortunone A on Smad2 Phosphorylation via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. A key event in the canonical TGF-β pathway is the phosphorylation of the transducer proteins Smad2 and Smad3.[2][3] Upon binding of TGF-β to its receptors, the type I receptor (TβRI) is activated and subsequently phosphorylates Smad2 at the Ser465/467 residues.[4][5] This phosphorylation event is crucial for the downstream signaling cascade, which involves the formation of a complex with Smad4 and translocation to the nucleus to regulate target gene expression.[2][6]

Chlorfortunone A, a novel sesquiterpenoid dimer isolated from Chloranthus fortunei, has been identified as a potential inhibitor of the TGF-β signaling pathway.[7][8] Studies have shown that this compound can significantly downregulate the expression of TGF-β-induced phosphorylated Smad2 (p-Smad2) in a concentration-dependent manner in MDA-MB-231 cells, without affecting the total protein levels of Smad2/3.[7][9] This suggests that this compound may exert its effects by interfering with the phosphorylation of Smad2.

This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the effect of this compound on p-Smad2 levels in a cell-based assay.

TGF-β/Smad2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β/Smad2 signaling pathway and the putative inhibitory point of this compound.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-Smad2

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-Smad2, total Smad2, and a loading control.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., MDA-MB-231, HaCaT) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This helps to reduce basal levels of p-Smad2.

-

Pre-treatment with this compound:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 5, 10, 25 µM).

-

Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

-

-

TGF-β Stimulation:

-

Prepare a stock solution of recombinant human TGF-β1 (e.g., 10 µg/mL in sterile 4 mM HCl containing 1 mg/mL BSA).

-

Dilute the TGF-β1 stock in a serum-free medium to a final working concentration (e.g., 5-10 ng/mL).

-

Add the diluted TGF-β1 to all wells except for the negative control (untreated) group.

-

Incubate for 30-60 minutes at 37°C. This incubation time should be optimized for the specific cell line.

-

-

Experimental Groups:

-

Untreated Control (no TGF-β, no this compound)

-

Vehicle Control (+ TGF-β, + DMSO)

-

This compound (low dose) + TGF-β

-

This compound (medium dose) + TGF-β

-

This compound (high dose) + TGF-β

-

Protein Extraction (Cell Lysis)

-

Aspirate Medium: After treatment, place the 6-well plates on ice and aspirate the culture medium.

-

Wash Cells: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse Cells:

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[10] The inclusion of phosphatase inhibitors is critical for preserving the phosphorylation state of Smad2.[10]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Sonication:

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Sonicate the lysate to shear DNA and increase protein yield.[10]

-

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.

-

Normalization: Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for loading on the gel (typically 20-40 µg per lane).[10]

-

Sample Preparation: Mix the calculated volume of lysate with 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run Gel: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer Setup: Assemble the transfer stack (sandwich) with the gel and a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.[11]

-

Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the size of the target protein (Smad2 is ~58 kDa).

Immunoblotting

-

Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation:

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation:

-

Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection

-

Substrate Incubation: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Stripping and Re-probing

-

Stripping (Optional but Recommended): To normalize p-Smad2 levels to total Smad2 and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

-

Re-blocking: After stripping, block the membrane again for 1 hour.

-

Re-probing: Incubate the membrane with a primary antibody for total Smad2, followed by the appropriate secondary antibody and detection. Repeat the process for a loading control antibody.

Data Presentation

The bands obtained from the Western blot should be quantified using densitometry software (e.g., ImageJ). The intensity of the p-Smad2 band is normalized to the intensity of the total Smad2 band. This ratio is then normalized to the loading control to account for any variations in protein loading.

Table 1: Densitometric Analysis of p-Smad2 and Total Smad2 Levels

| Treatment Group | TGF-β (5 ng/mL) | This compound (µM) | Relative p-Smad2 Intensity | Relative Total Smad2 Intensity | p-Smad2 / Total Smad2 Ratio |

| Untreated Control | - | 0 | 0.15 | 1.02 | 0.15 |

| Vehicle Control | + | 0 | 1.00 | 1.00 | 1.00 |

| Treatment 1 | + | 5 | 0.78 | 0.99 | 0.79 |

| Treatment 2 | + | 10 | 0.45 | 1.01 | 0.45 |

| Treatment 3 | + | 25 | 0.21 | 0.98 | 0.21 |

Note: Data are hypothetical and for illustrative purposes only. Values are normalized to the vehicle control group.

Experimental Workflow Diagram

The following diagram provides a visual representation of the Western blot workflow.

Caption: Workflow for Western blot analysis of p-Smad2.

References

- 1. MicroRNAs and Natural Compounds Mediated Regulation of TGF Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 11. Western blot troubleshooting guide! [jacksonimmuno.com]

- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 13. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Immunofluorescence Assay of Vimentin Downregulation by Chlorfortunone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfortunone A, a sesquiterpenoid dimer isolated from Chloranthus fortunei, has been identified as a potential inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Research has demonstrated that this compound can significantly downregulate the expression of vimentin, a key intermediate filament protein involved in epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis.[1][2] These application notes provide a comprehensive guide to utilizing immunofluorescence assays to observe and quantify the downregulation of vimentin in response to this compound treatment, particularly in the context of cancer research. The protocols and data presented are based on established methodologies and findings related to this compound's activity in the MDA-MB-231 breast cancer cell line.

Data Presentation

While the primary literature qualitatively describes the significant downregulation of vimentin by this compound, specific quantitative fluorescence intensity data is not available. The following table summarizes the key experimental findings that can be qualitatively and semi-quantitatively assessed using the provided immunofluorescence protocol.

| Treatment Group | Vimentin Expression Level | Downregulation Compared to Control | Implied Mechanism |

| Untreated Control | High | - | Baseline vimentin expression |

| TGF-β Stimulated | Increased | No | Upregulation of vimentin via Smad pathway |

| This compound (25 µM) | Significantly Decreased | Yes | Inhibition of TGF-β induced p-Smad2 |

| This compound + TGF-β | Decreased | Yes | Rescue of TGF-β induced vimentin expression |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's effect on vimentin and the general experimental workflow for the immunofluorescence assay.

Experimental Protocols

This section provides a detailed protocol for performing an immunofluorescence assay to detect vimentin downregulation in MDA-MB-231 cells treated with this compound.

Materials and Reagents

-

MDA-MB-231 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Glass coverslips

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

3% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-vimentin antibody

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Cell Culture and Treatment

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells onto sterile glass coverslips placed in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with 25 µM this compound or a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24-48 hours). A positive control for vimentin expression, such as treatment with TGF-β, can also be included.

Immunofluorescence Staining Protocol

-

Fixation : After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking : Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation : Dilute the primary anti-vimentin antibody in 1% BSA in PBS according to the manufacturer's recommendations. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation : Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS according to the manufacturer's recommendations. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining : Wash the cells three times with PBS for 5 minutes each, protected from light. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Mounting : Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium.

-

Imaging : Visualize the stained cells using a fluorescence microscope. Capture images using appropriate filters for the chosen fluorophores (e.g., green for Alexa Fluor 488 and blue for DAPI).

Image Analysis and Quantification

-

Acquire images from multiple random fields for each experimental condition, ensuring consistent imaging parameters (e.g., exposure time, gain).

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of vimentin staining.

-

Outline individual cells or regions of interest to measure the mean fluorescence intensity.

-

Normalize the vimentin fluorescence intensity to the number of cells (DAPI-stained nuclei) in each field.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in vimentin expression between control and this compound-treated groups.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the effects of this compound on vimentin expression. By employing these immunofluorescence techniques, researchers can visualize and quantify the downregulation of this key EMT marker, providing valuable insights into the anti-metastatic potential of this compound and its mechanism of action through the TGF-β signaling pathway.

References

Application Notes and Protocols for Testing Chlorfortunone A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction